2-(4-Nitrophenyl)ethanamine
Description
Contextualization of 2-(4-Nitrophenyl)ethanamine within Nitroaromatic and Phenethylamine (B48288) Chemistry Research
This compound, a molecule integrating a nitroaromatic ring with a phenethylamine backbone, holds a significant position in chemical and pharmaceutical research. The phenethylamine scaffold is a fundamental motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities. nih.govacs.org Naturally occurring and bioactive phenethylamines include well-known neurotransmitters like dopamine, norepinephrine, and adrenaline. nih.gov Synthetic derivatives of phenethylamine are integral to various drug classes, including antidepressants and anti-Parkinson's agents. nih.gov
The nitroaromatic component of the molecule also plays a crucial role. Nitroaromatic compounds are prevalent in medicinal chemistry and are found in drugs with antibacterial, antiprotozoal, and anticancer properties. scielo.br The nitro group is a strong electron-withdrawing group, a property that significantly influences the molecule's reactivity and biological interactions. scielo.brencyclopedia.pub The bioreduction of the nitro group is a key mechanism in the therapeutic and toxicological actions of many nitroaromatic drugs. scielo.br
Significance of this compound as a Core Scaffold in Chemical Synthesis and Biochemical Investigations
This compound serves as a versatile intermediate in the synthesis of more complex molecules. xenaorganics.comindiamart.com Its bifunctionality, possessing both a reactive amine group and a modifiable nitro group, allows for a variety of chemical transformations. tandfonline.com In the pharmaceutical industry, it is a crucial building block for the synthesis of various active pharmaceutical ingredients (APIs). indiamart.comvandvpharma.com For instance, it is a key intermediate in the production of Mirabegron, a medication for overactive bladder. vandvpharma.com
In biochemical research, this compound and its derivatives are utilized in the study of enzymes and receptors. For example, a colorimetric assay using 2-(4-nitrophenyl)ethan-1-amine has been developed for screening transaminases, enzymes that are important in the synthesis of chiral amines. researchgate.net This assay's sensitivity and adaptability make it a valuable tool for high-throughput screening in biocatalysis research. researchgate.net
Overview of Current Research Trajectories Involving this compound and its Derivatives
Current research involving this compound and its derivatives is diverse. One major area of focus is in drug discovery and development. Researchers are exploring its use as a scaffold to create new therapeutic agents. For example, derivatives are being investigated for their potential as antidepressant and neurological disorder research compounds. nbinno.com The synthesis of N-acetyl-2-(4-nitrophenyl)ethanamine is noted as an intermediate in pharmaceutical production. chemicalbook.com
Another significant research trajectory is the development of novel synthetic methodologies. Efficient and convenient synthesis routes for 4-nitrophenethylamine hydrochloride, a salt of the parent compound, are being explored to improve yields and simplify procedures. tandfonline.com Furthermore, the compound is used in the synthesis of complex chemical structures, such as ortho-metallated primary phenethylamine complexes. xenaorganics.comindiamart.com The investigation of its derivatives, like N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine, highlights its role as an intermediate in the synthesis of drugs like Dofetilide, an antiarrhythmic agent.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-nitrophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXOZOPLBFXYLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70902562 | |
| Record name | NoName_3084 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70902562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24954-67-4, 29968-78-3 | |
| Record name | 4-Nitrophenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024954674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenethylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029968783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC299559 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299559 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 24954-67-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21218 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-NITROPHENETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAS3H3GQM9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways of 2 4 Nitrophenyl Ethanamine
Derivatization Strategies and Synthetic Transformations of 2-(4-Nitrophenyl)ethanamine
N-Acetylation: Synthesis of N-Acetyl-2-(4-Nitrophenyl)ethanamine
N-acetylation is a fundamental reaction in organic chemistry used to install an acetyl group onto an amine, often serving as a protective strategy or to create amide functionalities. nih.gov The synthesis of N-Acetyl-2-(4-nitrophenyl)ethanamine can be achieved through the nitration of a precursor, N-acetyl-phenethylamine.
A common synthetic route involves a three-step process starting from β-phenethylamine:
Amine Protection : The amino group of β-phenethylamine is first protected, frequently through acylation. google.com
Nitration : The resulting N-acetyl-phenethylamine intermediate is then subjected to a nitration reaction. This is typically carried out by slowly adding the intermediate to concentrated sulfuric acid, followed by the dropwise addition of concentrated nitric acid at room temperature. google.comlookchem.comchemicalbook.com The reaction mixture is then quenched with ice, and the pH is adjusted to 7-8 with an alkaline solution like ammonia (B1221849) to precipitate the crude product. lookchem.comchemicalbook.com
Purification : The crude N-Acetyl-2-(4-nitrophenyl)ethanamine is then purified, often by recrystallization from a suitable solvent such as methyl ethyl ketone, to yield the final product. lookchem.comchemicalbook.com
This method highlights a common strategy where the nitration of the aromatic ring is performed after the acetylation of the amine, which protects the amine group from the harsh nitrating conditions.
| Reaction Step | Reagents and Conditions | Purpose | Yield |
| Nitration | N-acetyl-phenethylamine, Concentrated H₂SO₄, 70% HNO₃, Crushed Ice, Ammonia Solution | Introduction of the nitro group at the para position of the phenyl ring. | 81.5% lookchem.comchemicalbook.com |
| Purification | Recrystallization from methyl ethyl ketone | To obtain the pure N-Acetyl-2-(4-nitrophenyl)ethanamine product. | N/A |
Coupling Reactions: Formation of Ethanamine Backbones
The formation of the ethanamine backbone is a foundational step in the synthesis of phenethylamines. Various coupling reactions, including classical nucleophilic substitutions and modern catalyzed methods, are employed to construct the crucial carbon-nitrogen bond.
A primary method for preparing aliphatic amines involves the nucleophilic substitution reaction between a halogenoalkane and ammonia. studymind.co.uk In this Sɴ2 reaction, the lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the partially positive carbon atom of the halogenoalkane and displacing the halogen atom. studymind.co.ukchemguide.co.uk
This reaction is typically performed by heating the halogenoalkane with a concentrated solution of ammonia in ethanol (B145695) within a sealed tube to prevent the volatile ammonia from escaping. chemguide.co.uk While this method is cost-effective, it can lead to a mixture of primary, secondary, and tertiary amines, as the newly formed primary amine can itself act as a nucleophile and react with more halogenoalkane. studymind.co.ukchemguide.co.uklibretexts.org Using a large excess of ammonia can favor the formation of the primary amine. studymind.co.ukchemguide.co.uk An alternative, more advanced approach is the iron-catalyzed reductive coupling of nitroarenes with alkyl halides, which can provide a more direct route to N-alkylated aryl amines. nih.gov
Phase-Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an organic phase and an aqueous phase. crdeepjournal.org In the context of amine synthesis, PTC is particularly useful for N-alkylation reactions. crdeepjournal.orgacsgcipr.org The process involves a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, which transports an anionic nucleophile from the aqueous phase into the organic phase where the alkylating agent resides. crdeepjournal.orgcore.ac.uk
This methodology offers several advantages, including the use of milder and more environmentally friendly inorganic bases (like NaOH or carbonates) and a wider range of solvents compared to traditional methods. acsgcipr.org PTC can lead to high selectivity for mono-alkylation and is efficient for the N-alkylation of various nitrogen-containing compounds. crdeepjournal.org
| Component | Function | Example |
| Organic Phase | Contains the substrate (e.g., alkyl halide). | Toluene, Dichloromethane |
| Aqueous Phase | Contains the nucleophile and base. | 50% NaOH solution crdeepjournal.org |
| Substrate | The molecule to be alkylated. | 1-(2-bromoethyl)-4-nitrobenzene |
| Nucleophile | The species that attacks the substrate. | Ammonia, Primary Amine |
| Catalyst | Transports the nucleophile to the organic phase. | Benzyltriethylammonium Chloride crdeepjournal.org |
Methylation Reactions: Introduction of N-Methyl Groups
The introduction of a methyl group to the nitrogen atom of this compound yields N-methyl-2-(4-nitrophenyl)ethanamine. nih.gov This transformation is a specific example of the N-alkylation reactions discussed previously. The resulting compound, often available as its hydrochloride salt, serves as a valuable intermediate in pharmaceutical synthesis. lookchem.com For instance, N-methyl-4-nitrophenylethylamine hydrochloride is a known intermediate in the synthesis of Dofetilide, an antiarrhythmic agent.
The synthesis can be achieved via nucleophilic substitution, where this compound is reacted with a methylating agent, such as methyl iodide, in the presence of a base to neutralize the hydrogen iodide byproduct. Phase-transfer catalysis can also be employed to facilitate this methylation, potentially improving reaction efficiency and yield.
Formation of Ortho-Metalated Primary Phenethylamine (B48288) Complexes and N-(4-nitrophenethyl)formamide
This compound can undergo reactions involving both the amino group and the aromatic ring, leading to structurally complex molecules.
Ortho-Metalated Complexes: Primary phenethylamines, including those with electron-withdrawing substituents like a nitro group, can undergo orthopalladation. acs.org This reaction involves refluxing an acetonitrile (B52724) solution of a palladium(II) salt, such as [Pd(OAc)₂]₃, with the primary amine. acs.org The process leads to the formation of a dimeric orthometalated complex where the palladium atom is bonded directly to a carbon atom at the ortho position of the phenyl ring, forming a stable six-membered palladacycle. acs.orgpure-synth.com These reactions proceed through intermediate complexes which have also been isolated and studied. acs.org
N-(4-nitrophenethyl)formamide: The amine group can be readily formylated to produce N-(4-nitrophenethyl)formamide. This synthesis is achieved through a direct N-formylation of 4-nitrophenethylamine hydrochloride. nih.govnih.gov The reaction is typically conducted by heating the starting material with formic acid and sodium formate. nih.govnih.govresearchgate.net Notably, this transformation proceeds efficiently in the absence of any additional catalyst or solvent. nih.govnih.govresearchgate.net The resulting N-(4-nitrophenethyl)formamide is an important intermediate, for example, in the synthesis of artificial antigens for immunoassays. nih.govresearchgate.net
| Reaction | Starting Material | Reagents | Key Feature |
| N-Formylation | 4-nitrophenethylamine hydrochloride | Formic acid, Sodium formate | Catalyst- and solvent-free reaction nih.govnih.gov |
| Orthopalladation | This compound | [Pd(OAc)₂]₃, Acetonitrile | Formation of a six-membered palladacycle acs.orgpure-synth.com |
Synthesis of N-Benzylphenethylamine Analogues
The introduction of an N-benzyl group to phenethylamines can significantly alter their biological properties, often leading to compounds with dramatically improved binding affinity and functional activity at specific receptors. nih.gov These N-benzylphenethylamine analogues, sometimes referred to as NBOMes, are synthesized from their corresponding primary phenethylamine precursors. mdpi.com
A common method for this transformation is indirect reductive amination. mdpi.com This process typically involves two steps:
Imine Formation : The primary amine (this compound) reacts with an appropriately substituted benzaldehyde to form a Schiff base (imine).
Reduction : The resulting imine is then reduced to the secondary amine. A variety of reducing agents can be used for this step.
This synthetic route allows for the creation of a diverse library of N-benzylphenethylamine analogues by varying the substituents on the benzaldehyde starting material. nih.gov The scientific interest in these compounds stems from the discovery that specific substitutions, such as a 2-methoxybenzyl group, can produce highly potent and selective ligands for serotonin (B10506) receptors. nih.gov
Chemical Reactivity and Mechanistic Studies of 2 4 Nitrophenyl Ethanamine
Influence of Nitro Group Position on Molecular Reactivity and Electron-Accepting Capacity
A consistent trend has been observed in the enhancement of electrophilicity and electron-accepting properties among the isomers. The order of increasing reactivity is as follows: 2-phenylethylamine (2-PEA) < 2-(2-nitrophenyl)ethanamine (B1314092) (2-NPA) < 2-(3-nitrophenyl)ethanamine (3-NPA) < 2-(4-nitrophenyl)ethanamine (4-NPA). tandfonline.comfigshare.comresearchgate.net This demonstrates that the para-substituted isomer, this compound, is the most effective in terms of enhanced reactivity and electron-accepting capacity. tandfonline.comfigshare.comresearchgate.net This heightened reactivity makes it a valuable intermediate for synthesizing a variety of organic molecules. tandfonline.com
Analysis of Fukui functions, which predict sites of nucleophilic, electrophilic, or radical attack, shows that for the nitro-substituted isomers (2-NPA, 3-NPA, and 4-NPA), regions susceptible to nucleophilic and radical attack are primarily located on the nitro group and alternating carbons of the aromatic ring. tandfonline.com Conversely, the amino group of the ethylamine (B1201723) chain is identified as the site prone to electrophilic attack across all isomers, including the parent compound 2-PEA. tandfonline.com The distinct distribution of these reactive sites among the isomers underscores how the nitro group's position modulates the electronic landscape and, consequently, the chemical behavior of the molecule. tandfonline.com
Table 1: Trend of Electrophilicity and Electron-Accepting Properties
| Compound | Relative Position of Nitro Group | Increasing Reactivity & Electron-Accepting Capacity |
| 2-PEA | None | Lowest |
| 2-NPA | Ortho | Low |
| 3-NPA | Meta | Medium |
| 4-NPA | Para | Highest |
| This table illustrates the trend of increasing electrophilicity and electron-accepting properties based on the position of the nitro group, with this compound (4-NPA) being the most reactive. tandfonline.comfigshare.comresearchgate.net |
Role of this compound in Specific Organic Reactions
The enhanced reactivity of this compound makes it a versatile building block in various organic transformations.
Amidation, the formation of an amide bond, is a fundamental reaction in organic chemistry. This compound readily participates in amidation reactions by reacting its primary amine group with activated carboxylic acid derivatives. For instance, it can be condensed with (R)-2-hydroxy-2-phenylacetic acid in the presence of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and N-hydroxybenzotriazole (HOBt) to form the corresponding amide, (R)-2-hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide. google.comasianpubs.org This type of reaction is a key step in the synthesis of more complex molecules, including pharmaceutical intermediates. google.comasianpubs.orggoogle.com The general applicability of using phenylethylamines in amidation reactions has been demonstrated with various substrates, showcasing the efficiency of this transformation. nih.gov
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. nih.govresearchgate.net These reactions are prized for their atom economy and ability to rapidly generate molecular complexity, which is particularly valuable in the synthesis of heterocyclic compounds. nih.govresearchgate.netwhiterose.ac.uk this compound can serve as the amine component in such reactions. For example, it can be used in the synthesis of tetrasubstituted imidazoles, a scaffold found in many biologically active molecules. scirp.org The primary amine of this compound reacts with a dicarbonyl compound (like benzil), an aldehyde, and a source of ammonia (B1221849) (or the amine itself can act as the nitrogen source) to construct the imidazole (B134444) ring system.
Side Reactions and Impurity Formation during Synthesis of this compound
The synthesis of this compound is not without challenges, as side reactions can lead to the formation of various impurities that can affect the purity and efficacy of the final product. tandfonline.comresearchgate.net
During the synthesis of this compound, which typically involves the nitration of a phenylethylamine precursor, the primary side products are its positional isomers: 2-(2-nitrophenyl)ethanamine (2-NPA) and 2-(3-nitrophenyl)ethanamine (3-NPA). tandfonline.comresearchgate.net The formation of these isomers is a direct consequence of the nitration reaction not being perfectly regioselective. Although the para-product (4-NPA) is generally favored, the ortho- (2-NPA) and meta- (3-NPA) isomers are also formed. tandfonline.comresearchgate.net The presence of these isomers is problematic as they are often difficult to completely remove from the desired 4-NPA product. tandfonline.comresearchgate.net Therefore, sensitive analytical methods, such as reverse-phase high-performance liquid chromatography (HPLC), are required to separate and quantify these impurities to ensure the quality of the 4-NPA sample. tandfonline.comfigshare.comresearchgate.net
Another common impurity encountered during the synthesis and handling of this compound is the corresponding acetamide (B32628) derivative, N-acetyl-2-(4-nitrophenyl)ethanamine, also referred to as 4-nitrophenyl ethylacetamide. tandfonline.comresearchgate.netchemicalbook.com This impurity can form if acetic acid or acetylating agents are present during the synthesis or workup procedures. tandfonline.comjcbsc.org The primary amine of this compound can react with these reagents to form the more stable amide. tandfonline.comresearchgate.net Like the positional isomers, the acetamide impurity must be monitored and controlled to ensure the final product's purity. tandfonline.comfigshare.comresearchgate.net
Table 2: Common Impurities in the Synthesis of this compound
| Impurity Name | Abbreviation | Type | Source of Formation |
| 2-(2-Nitrophenyl)ethanamine | 2-NPA | Positional Isomer | Non-regioselective nitration |
| 2-(3-Nitrophenyl)ethanamine | 3-NPA | Positional Isomer | Non-regioselective nitration |
| N-acetyl-2-(4-nitrophenyl)ethanamine | Acetamide Impurity | Process-related | Reaction with acetylating agents |
| This table summarizes the common impurities, their type, and origin during the synthesis of this compound. tandfonline.comresearchgate.netresearchgate.net |
Applications of 2 4 Nitrophenyl Ethanamine in Pharmaceutical Research and Medicinal Chemistry
2-(4-Nitrophenyl)ethanamine as a Key Pharmaceutical Intermediate
This compound and its hydrochloride salt are foundational materials in the synthesis of numerous active pharmaceutical ingredients (APIs). xenaorganics.comatul.co.in Its utility stems from its phenethylamine (B48288) core, a scaffold present in many biologically active molecules, and the presence of a nitro group that can be readily transformed into other functional groups. xenaorganics.commdpi.comwikipedia.org This versatility makes it an essential starting material or intermediate in multi-step synthetic pathways. xenaorganics.com
Synthesis of Dofetilide, a Class III Antiarrhythmic Agent
Dofetilide, a potent and specific blocker of the rapid component of the delayed rectifier potassium current (Ikr), is a Class III antiarrhythmic agent used in the management of cardiac arrhythmias. chemicalbook.com The synthesis of Dofetilide can be achieved through various routes, with several methods utilizing N-methyl-2-(4-nitrophenyl)ethylamine, a direct derivative of this compound, as a key starting material. chemicalbook.comnewdrugapprovals.org
One synthetic pathway involves the condensation of N-methyl-2-(4-nitrophenyl)ethylamine with 4-(2-chloroethoxy)nitrobenzene. newdrugapprovals.org This reaction forms an intermediate which, after reduction of the nitro groups to amino groups, is subsequently acylated to yield Dofetilide. newdrugapprovals.org Another approach involves reacting N-methyl-4-nitrophenethylamine with 2-[4-nitrophenoxy]ethyl chloride. chemicalbook.com The resulting dinitro compound is then reduced, typically using hydrogen gas with a Raney nickel catalyst, to form the corresponding diamine, which is then treated to produce Dofetilide. chemicalbook.comgoogle.com
A detailed process for preparing key Dofetilide intermediates highlights the protection of this compound hydrochloride, followed by methylation and subsequent deprotection to yield N-methyl-2-(4-nitrophenyl)ethanamine. tdcommons.org This intermediate is then further reacted to produce Dofetilide. tdcommons.org
Intermediates in the Synthesis of Mirabegron
Mirabegron is a β3-adrenergic receptor agonist used for the treatment of overactive bladder. vandvpharma.com The synthesis of Mirabegron also relies on this compound hydrochloride as a crucial intermediate. atul.co.invandvpharma.com
Several synthetic routes for Mirabegron start with this compound. asianpubs.orgnewdrugapprovals.orggoogle.com In one process, (R)-Styrene oxide is reacted with 4-nitrophenyl ethyl amine hydrochloride to produce (R)-1-phenyl-2-[[2-(4-nitrophenyl)ethyl]amino]ethanol. newdrugapprovals.orggoogleapis.com This intermediate then undergoes further reactions, including reduction of the nitro group, to eventually form Mirabegron. newdrugapprovals.org Another method involves the condensation of p-nitrophenyl ethylamine (B1201723) hydrochloride with (S)-2-hydroxy-2-phenylacetic acid. humanjournals.com The resulting amide is then reduced to form a key amino alcohol intermediate. humanjournals.com
Development of Drugs Targeting Neurological Disorders
The phenethylamine scaffold is a common feature in molecules that act on the central nervous system. wikipedia.orgwikipedia.org Consequently, derivatives of this compound are investigated for their potential in treating neurological disorders. acs.orgnih.gov Its structural characteristics make it a valuable precursor for creating new therapeutic agents. smolecule.com
Research has explored the use of substituted phenethylamines for treating inflammatory and neurological conditions. acs.orgnih.gov While not directly naming this compound, these studies focus on the broader class of compounds to which it belongs, suggesting its potential as a starting point for the development of novel drugs in this area. Furthermore, imaging agents for detecting neurological disorders like Alzheimer's disease have been synthesized using related nitrophenyl derivatives, indicating a potential application for this compound in diagnostic research as well. google.comgoogle.com
Structure-Activity Relationship Studies of this compound Derivatives
Understanding how the chemical structure of a molecule influences its biological activity is fundamental to drug design. Structure-activity relationship (SAR) studies on derivatives of this compound provide valuable insights for developing more potent and selective drugs. d-nb.info
Investigation of Substituted Phenethylamines and their Biological Activity
The phenethylamine framework is a versatile scaffold found in a wide array of medicinal chemistry leads targeting various receptors. mdpi.comnih.govresearchgate.net By modifying the substituents on the phenyl ring and the ethylamine side chain, researchers can fine-tune the biological activity of these compounds. wikipedia.orgwikipedia.org
For example, the synthesis of urea (B33335) derivatives from substituted phenethylamines has yielded compounds with significant anticancer and antioxidant properties. researchgate.net SAR studies of tetrahydroisoquinoline-based compounds, which can be synthesized from phenethylamine precursors, have been conducted to develop potentiators for NMDA receptors, which are implicated in various neurological functions. nih.gov These studies systematically alter different parts of the molecule to understand their impact on biological activity. nih.gov
Affinity and Efficacy at Serotonin (B10506) Receptors (e.g., 5-HT2A, 5-HT2C)
Derivatives of phenethylamine are well-known for their interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. mdpi.com The affinity and efficacy of these compounds at these receptors are highly dependent on their substitution patterns.
For instance, N-benzylphenethylamines, a class of 2-phenethylamine derivatives, exhibit selective binding to 5-HT2 receptor subtypes. mdpi.com The addition of an N-2-methoxybenzyl group to 2,5-dimethoxy-4-substituted phenethylamines, including the nitro-substituted variant (25N-NBOMe), significantly increases their affinity for the 5-HT2A receptor. nih.govmdpi.com Studies have shown that these N-substituted derivatives have very high affinity and full efficacy at both 5-HT2A and 5-HT2C receptors. nih.govgoogle.com
Quantitative structure-activity relationship (QSAR) studies on N-2-methoxybenzyl-phenethylamines have been performed to understand the electronic and structural requirements for high affinity at the 5-HT2C receptor. chemrj.org Such research demonstrates that even small changes to the phenethylamine structure can dramatically alter its interaction with serotonin receptors, highlighting the importance of this scaffold in the design of new psychoactive and therapeutic agents. nih.gov
Impact of N-Benzylphenethylamine (NBOMe) Substituents on Receptor Affinity and Potency
The introduction of an N-benzylphenethylamine (NBOMe) substituent to phenethylamine structures, including those related to this compound, has a profound impact on their affinity and potency at serotonin receptors, particularly the 5-HT2A receptor. nih.govresearchgate.net This modification often leads to a significant increase in affinity for the 5-HT2A receptor compared to their non-N-benzylated counterparts. nih.govacs.org
Research has shown that NBOMe compounds are potent and highly efficacious agonists of the 5-HT2A and 5-HT2C receptors. nih.govresearchgate.net For instance, derivatives like 25D-NBOMe, 25E-NBOMe, 25I-NBOH, and 25N-NBOMe exhibit subnanomolar to low nanomolar potencies at the 5-HT2A receptor, comparable to the well-known psychedelic (+)lysergic acid diethylamide (LSD). nih.govnih.gov In contrast, their affinity and potency at the 5-HT2B receptor are markedly lower. nih.govresearchgate.net
The substitution pattern on the phenyl ring of the phenethylamine moiety is crucial for receptor activity. nih.gov Studies have indicated that the 2,5-dimethoxy pattern is often optimal for high affinity and psychedelic activity. nih.gov However, the introduction of the NBOMe group can alter these structure-activity relationships. For example, while the 4-position substitution is vital for the activity of 2C-X compounds, it is considered less critical for the receptor activation by NBOMes. acs.org The position of the methoxy (B1213986) groups on the NBOMe substituent itself also dramatically influences receptor binding and activation. acs.org Removal of the 2-methoxy group has a more severe negative impact on 5-HT2A and 5-HT2C receptor affinity and potency than removal of the 5-methoxy group. acs.orgnih.gov
Interactive Table: Receptor Affinity and Potency of Selected NBOMe Compounds
| Compound | 5-HT2A Receptor Ki (nM) | 5-HT2A Receptor EC50 (nM) | 5-HT2C Receptor Ki (nM) | 5-HT2B Receptor Ki (nM) |
|---|---|---|---|---|
| 25D-NBOMe | Subnanomolar | 0.51-1.5 | Subnanomolar | 2.05 |
| 25E-NBOMe | Subnanomolar | 0.51-1.5 | Subnanomolar | 1.11 |
| 25H-NBOMe | Mid-nanomolar | ~40 | 16-19 | Lower affinity |
| 25I-NBOH | Subnanomolar to low nanomolar | 0.51-1.5 | Low nanomolar | 1.91 |
Research into Enzymatic Interactions and Metabolic Pathways
The this compound scaffold and its derivatives are valuable tools for studying enzymatic interactions, particularly with transaminases and monoamine oxidases.
Use as an Amine Donor in Transaminase Screening and Assays
This compound is widely utilized as an amine donor in high-throughput screening assays for transaminase (TAm) activity. researchgate.netalmacgroup.com Upon deamination by a transaminase, it is converted to 4-nitrophenylacetaldehyde. This aldehyde can then react to form a colored precipitate, providing a visual indication of enzyme activity. almacgroup.comresearchgate.net This colorimetric assay is sensitive, has low background coloration, and can be used to identify and profile transaminase activities against various aldehyde and ketone substrates. researchgate.net
The assay is typically performed under specific conditions, for example, using 25 mM of 2-(4-nitrophenyl)ethan-1-amine, 10 mM of an amino acceptor, and 1 mM of pyridoxal (B1214274) 5-phosphate (PLP) in a buffered solution. researchgate.nettwistbioscience.com This method has been successfully employed to screen transaminase libraries from various sources, including metagenomic libraries, to identify novel enzymes with desired substrate specificities. asm.org
Monoamine Oxidase (MAO) Activity and Inhibition Studies of Derivatives
Derivatives of this compound are also investigated for their interactions with monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the metabolism of monoamine neurotransmitters. nih.gov Inhibition of MAO enzymes is a therapeutic strategy for conditions like depression and Parkinson's disease. google.com
Studies have explored the MAO inhibitory potential of various phenethylamine derivatives. For example, some compounds in the 2C series, which are structurally related to this compound, have shown inhibitory potential for both MAO-A and MAO-B. uni-saarland.de Research on 1-(4-nitrophenyl)-3-arylprop-2-en-1-one derivatives has identified potent and selective nanomolar inhibitors of MAO-B. acs.org The presence of a 4-nitrophenyl group can be beneficial for inhibitory potency. acs.org
Furthermore, the metabolism of some NBOMe compounds, which are N-benzylated phenethylamines, is influenced by MAO activity. nih.gov For instance, clorgyline-mediated MAO-A inhibition was found to increase the cytotoxicity of mescaline-NBOMe and 25N-NBOMe in cell-based assays, suggesting that MAO-mediated metabolism can act as a detoxification pathway for these compounds. nih.gov
Implications for Drug Design and Development Based on this compound Scaffolds
The this compound scaffold serves as a versatile platform in drug design and development. Its structural features can be systematically modified to create libraries of compounds with diverse pharmacological profiles. The inherent biological activities associated with the nitrophenyl group, such as potential antitumor and antibacterial effects, make this scaffold an attractive starting point for medicinal chemistry campaigns.
The ability to modulate receptor affinity and enzyme inhibition through substitutions on the phenethylamine backbone and the phenyl ring provides a clear path for structure-activity relationship (SAR) studies. researchgate.netacs.org For example, the development of selective MAO-B inhibitors based on the 1-(4-nitrophenyl)-3-arylprop-2-en-1-one scaffold highlights the potential to design targeted therapies for neurodegenerative diseases. acs.org
Moreover, the understanding of how substituents, such as the NBOMe group, influence receptor interactions can guide the design of new psychoactive compounds with specific receptor profiles. The use of heterocyclic scaffolds in conjunction with the phenethylamine core can further expand the chemical space and lead to the discovery of novel therapeutic agents for a wide range of diseases. nih.govresearchgate.net
Computational and Theoretical Studies of 2 4 Nitrophenyl Ethanamine
Quantum Chemical Calculations on Molecular Electronic Properties
Quantum chemical calculations offer profound insights into the molecular electronic properties of 2-(4-Nitrophenyl)ethanamine (4-NPA) and its related isomers. These computational studies are instrumental in understanding the reactivity and electronic behavior of these molecules.
Electrophilicity and Electron-Accepting Capacity
Computational analyses demonstrate that the introduction of a nitro group to the phenylethylamine structure significantly enhances its electrophilicity and electron-accepting capabilities. tandfonline.comfigshare.com Studies comparing 2-phenylethylamine (2-PEA) with its nitro-substituted counterparts (2-NPA, 3-NPA, and 4-NPA) reveal a clear trend of increasing electrophilicity and electron-accepting properties in the order of 2-PEA < 2-NPA < 3-NPA < 4-NPA. tandfonline.comfigshare.com This indicates that the position of the nitro group has a considerable impact on the molecule's electronic characteristics, with the para-substitution in 4-NPA being the most effective in augmenting potential reactivity and electron-accepting capacity. tandfonline.comfigshare.com
The global reactivity indexes provide further evidence of these properties. For instance, 4-NPA exhibits the highest electron affinity (EA) (2.42 eV) and the highest electrophilicity index (ω) (4.79 eV) when compared to 2-PEA and the other positional isomers. tandfonline.com This suggests that 4-NPA has the strongest electron-accepting properties and is likely the most reactive of the four molecules. tandfonline.com The electron-withdrawing nature of the nitro group in 4-NPA stabilizes the amine through resonance, which in turn reduces its basicity compared to non-nitrated analogs.
Analysis of the Fukui functions (f+, f0) reveals that for the nitro-substituted compounds, the isosurfaces are predominantly located on the nitro-group and specific carbons of the aromatic ring, indicating these regions are susceptible to nucleophilic and radical attacks. tandfonline.com This further underscores the critical role of the nitro group in the reactivity of these molecules. tandfonline.com
Stability and Positional Effects of the Nitro Group
The position of the nitro group significantly influences the molecule's stability. In peptoid nonamers, para-substitution (as in 4-NPA) stabilizes the threaded loop conformation, whereas ortho-substitution (as in 2-NPA) destabilizes it. This difference is attributed to the steric hindrance caused by the ortho-nitro group, which disrupts hydrogen bonding and reduces thermodynamic stability due to lower symmetry. Conversely, the para-nitro group in 4-NPA enhances symmetry and allows for stronger hydrogen bonds, leading to greater stability in such structures.
Table 1: Global Reactivity Indexes of 2-PEA and its Nitro-Substituted Derivatives
| Compound | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) | Hardness (η) (eV) | Electrophilicity (ω) (eV) |
|---|---|---|---|---|
| 2-PEA | 6.77 | 0.20 | 3.29 | 0.59 |
| 2-NPA | 7.01 | 2.05 | 2.48 | 4.23 |
| 3-NPA | 7.15 | 2.22 | 2.47 | 4.57 |
| 4-NPA | 7.26 | 2.42 | 2.42 | 4.79 |
Data sourced from a computational study on the electronic properties of phenylethylamine and its nitro-isomers. tandfonline.com
Table 2: HOMO-LUMO Analysis of 2-PEA and its Nitro-Substituted Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 2-PEA | -6.77 | -0.20 | 6.58 |
| 2-NPA | -7.01 | -2.05 | 4.96 |
| 3-NPA | -7.15 | -2.22 | 4.93 |
| 4-NPA | -7.26 | -2.42 | 4.84 |
Data from a computational analysis of the electronic properties of phenylethylamine and its nitro-isomers. tandfonline.com
Molecular Modeling and Docking Studies of this compound Derivatives
Molecular docking studies are a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand the interaction between a ligand and its receptor.
In the context of this compound derivatives, docking studies have been utilized to investigate their potential as inhibitors of various enzymes. For instance, a study on novel 4-anilinoquinazoline (B1210976) derivatives, which can be synthesized from precursors related to this compound, used molecular docking to predict their interaction with the DNA-gyrase binding site. nih.gov The results indicated that these compounds could act as potential inhibitors of DNA-gyrase, with one derivative, compound 4c, showing the most promising binding energy. nih.gov
Another area of investigation involves the antimicrobial potential of compounds derived from or similar to this compound. Research has shown that nitro-containing compounds often exhibit significant antimicrobial activity. This is attributed to the nitro group's ability to enhance lipophilicity and interaction with microbial cell membranes. Molecular docking has been used to study the binding affinity of such compounds towards microbial targets. For example, a derivative, '2-(4-allylpiperazin-1-yl)-1-(1-(4-nitrophenyl)-1H-tetrazol-5-yl)ethanone', was identified through molecular docking as having promising binding affinity towards Escherichia coli DNA gyrase (PDB ID: 1KZN). researchgate.net
Furthermore, derivatives of this compound have been investigated for their potential as anticancer agents. Molecular docking simulations of 1,4,5-trisubstituted 1,2,3-triazole ethanone (B97240) and ethanol (B145695) derivatives, which can be conceptually related to modified phenylethylamines, were performed on the Mycobacterium tuberculosis enoylreductase (INHA) complexed with a known inhibitor. researchgate.net These compounds displayed good docking energies, suggesting potential inhibitory activity. researchgate.net
These examples highlight the utility of molecular docking in the rational design and screening of novel therapeutic agents based on the this compound scaffold.
Prediction of Pharmacokinetic Properties through Computational Approaches
Computational methods are increasingly used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, a crucial step in early-stage drug discovery. mdpi.com These in silico models help to identify compounds with favorable pharmacokinetic profiles, thereby reducing the time and cost associated with experimental studies. mdpi.com
Lipophilicity and Membrane Permeability Predictions
Caco-2 cell permeability assays are a common in vitro method to predict oral drug absorption. Computational models have been developed to predict Caco-2 permeability based on a compound's physicochemical properties, such as lipophilicity and molecular weight. nih.gov For instance, some predictive models have shown that compounds with high Caco-2 permeability (e.g., >0.9 log cm/sec) are likely to have high oral bioavailability. doi.org These models can be applied to this compound and its derivatives to estimate their potential for oral absorption.
Blood-Brain Barrier Permeability Modeling
The ability of a compound to cross the blood-brain barrier (BBB) is critical for drugs targeting the central nervous system (CNS). mdpi.com Computational models, including quantitative structure-activity relationship (QSAR) models, are widely used to predict BBB permeability. frontiersin.orgnih.gov These models are built using datasets of compounds with experimentally determined BBB permeability and employ various molecular descriptors to establish a predictive relationship. frontiersin.orgnih.gov
Factors such as molecular size, polarity (measured by the topological polar surface area or TPSA), and lipophilicity are important for BBB penetration. researchgate.net Generally, smaller, more lipophilic molecules with lower TPSA values are more likely to cross the BBB. researchgate.netmdpi.com In silico ADME studies can predict whether a compound like this compound is likely to cross the BBB. mdpi.com For example, some computational tools predict BBB permeability and can classify compounds as permeable or non-permeable. The development of such models is an active area of research, with ongoing efforts to improve their accuracy and predictive power. frontiersin.orgnih.govarxiv.org
Analysis of Reaction Mechanisms using Computational Chemistry
Computational chemistry provides invaluable insights into the reactivity and transformation pathways of molecules like this compound. By modeling reactions at a quantum mechanical level, researchers can predict reaction feasibility, identify intermediates, and determine the energetic landscape of a given chemical process.
General Principles of Computational Analysis
The analysis of reaction mechanisms using computational methods typically involves locating the stationary points on a potential energy surface, which include reactants, products, intermediates, and transition states. smu.edu The energy differences between these points provide crucial thermodynamic and kinetic information. Methods like the United Reaction Valley Approach (URVA) can further dissect a reaction path into distinct phases, offering a detailed narrative of the chemical transformation, from initial reactant approach to final product separation. smu.edu
Reduction of the Nitro Group
A key reaction involving this compound is the reduction of its nitro group to an amine, a common transformation for aromatic nitro compounds. srce.hrasianpubs.org DFT studies on similar molecules, such as nitrobenzene, have been employed to understand the mechanism of this reduction. srce.hracs.org These studies often explore different theoretical levels and solvation models to accurately predict reaction energies and potentials. srce.hrresearchgate.net
For instance, the reduction of aromatic nitro compounds has been investigated using various DFT functionals, with basis sets ranging from 6-31G(d) to aug-cc-pVTZ. srce.hr The choice of functional and basis set is critical for obtaining results that correlate well with experimental data. srce.hrresearchgate.net Computational studies have shown that the reduction can proceed through intermediates like nitrosobenzene (B162901) and phenylhydroxylamine. srce.hr The calculated Gibbs free energies (ΔrG°) for these reduction steps, while showing good linear correlation with experimental values, can sometimes deviate, highlighting the importance of accurately modeling solvation effects, especially for charged species. srce.hr
A DFT study on the reduction of aromatic nitro compounds using a Zn/HCl system highlighted the importance of the stability of the initially formed free radical and the charge distribution in determining the reaction yield. asianpubs.org The study, which used the B3LYP/6-311g++(d,p) basis set, found a good correlation between the calculated electrostatic potential and Mullikan charges in predicting the charge factor. asianpubs.org
Below is a representative table illustrating the kind of data generated from computational studies on the reduction of aromatic nitro compounds.
| Reaction Step | Computational Method | Calculated ΔrG° (kcal/mol) | Experimental ΔrG° (kcal/mol) |
| Nitrobenzene to Nitrosobenzene | B3LYP/6-311+G(d,p) | -15.2 | -14.8 |
| Nitrosobenzene to Phenylhydroxylamine | M06-2X/aug-cc-pVTZ | -25.7 | -26.1 |
| Phenylhydroxylamine to Aniline | CBS-QB3 | -40.1 | -41.5 |
Reactions Involving the Ethylamine (B1201723) Side Chain
The ethylamine moiety of this compound can also participate in various reactions. Computational studies on phenethylamine (B48288), a closely related compound, offer insights into these potential pathways. For example, DFT has been used to investigate the pyrolysis of phenylalanine, which can decompose to form phenethylamine. rsc.orgrsc.org These studies have calculated the energy barriers for various decomposition pathways, including dehydrogenation and deamination. rsc.orgrsc.org
A theoretical investigation into the deamination of phenethylamine by monoamine oxidase, using DFT methods (B3LYP/DFT-D3 and MP2), explored the hydride transfer mechanism. researchgate.net The study compared the activation energy barriers for the trans and gauche conformers of phenethylamine, finding that the gauche conformer is preferred for the reaction. researchgate.net This highlights the importance of conformational preferences in determining reaction pathways, a factor that can be effectively studied using computational chemistry.
The following table presents hypothetical activation energies for different reaction pathways of the ethylamine side chain, based on studies of similar molecules.
Table 2: Theoretical Activation Energies for Phenethylamine Reactions Note: This table is illustrative and based on findings for phenethylamine and its derivatives. Specific data for this compound was not available.
| Reaction | Computational Method | Conformer | Calculated Activation Energy (kcal/mol) |
| Dehydrogenation | DFT/B3LYP | N/A | ~101.8 |
| Deamination (Hydride Transfer) | B3LYP-D3/6-31g | trans | ~27.7 |
| Deamination (Hydride Transfer) | B3LYP-D3/6-31g | gauche | ~25.2 |
Influence of the Nitro Group on Reactivity
Environmental and Safety Considerations in Academic Research
Research on the Environmental Fate of Nitrophenylethylamines
Specific research detailing the environmental fate of 2-(4-Nitrophenyl)ethanamine and the broader class of nitrophenylethylamines is not extensively available in publicly accessible literature. The environmental behavior of a chemical compound is critical to understanding its potential impact if released. Key aspects of this behavior include its persistence, transformation, and mobility in different environmental compartments like water, soil, and air.
Detailed experimental studies on the hydrolytic stability and photolytic degradation of this compound are limited. Hydrolysis, the reaction with water, and photolysis, degradation by light, are significant pathways that determine a chemical's persistence in aquatic environments. Without specific data, predicting the half-life and degradation products of this compound in the environment remains a challenge. Further research is required to quantify these environmental degradation pathways.
Safe Handling and Storage Practices for Research Laboratories
Due to its potential hazards, including skin, eye, and respiratory irritation, strict adherence to safety protocols is mandatory when handling this compound in a research laboratory. aksci.com
Handling Procedures:
Ventilation: Use the compound only in well-ventilated areas, such as a chemical fume hood, to keep airborne concentrations low. aksci.comchemicalbook.comcoleparmer.com
Personal Hygiene: Avoid eating, drinking, or smoking in areas where the chemical is handled. aksci.comfishersci.es Wash hands thoroughly after handling the substance. aksci.comchemicalbook.comfishersci.es
Exposure Avoidance: Prevent contact with skin, eyes, and clothing. aksci.comchemicalbook.com Avoid breathing in dust or fumes. aksci.comcoleparmer.com Measures should be taken to minimize dust generation and accumulation. aksci.comchemicalbook.com
Personal Protective Equipment (PPE): Researchers must wear appropriate PPE. aksci.comzoro.com This includes protective gloves, lab coats or long-sleeved clothing, and eye protection. chemicalbook.comfishersci.esfishersci.com
Interactive Table: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Source(s) |
|---|---|---|
| Eye/Face Protection | Chemical splash-resistant safety glasses or goggles with side protection, compliant with standards such as OSHA 29 CFR 1910.133 or EU EN166. | aksci.comchemicalbook.comfishersci.com |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. Inspect gloves for chemical compatibility and integrity before use. | chemicalbook.comfishersci.esfishersci.com |
| Respiratory Protection | A NIOSH/MSHA approved respirator should be used if exposure limits are exceeded or if irritation is experienced. Use should follow a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149. | chemicalbook.comcoleparmer.com |
| Body Protection | A lab coat or other protective clothing is recommended. | fishersci.eszoro.com |
Storage Requirements: Proper storage is crucial to maintain the chemical's stability and prevent accidents.
Container: Store in a tightly closed container. aksci.comchemicalbook.comcoleparmer.com
Location: Keep in a cool, dry, and well-ventilated area. aksci.comchemicalbook.comfishersci.esfishersci.com Some suppliers recommend refrigeration at approximately 4°C. chemicalbook.com
Incompatibilities: The compound should be stored away from incompatible substances. chemicalbook.com Keep away from heat and sources of ignition. aksci.com
Emergency Equipment: Facilities that store or use this material should be equipped with an eyewash station and a safety shower. coleparmer.com
Interactive Table: Incompatible Materials
| Material Class | Examples | Source(s) |
|---|---|---|
| Acids | Strong acids | chemicalbook.comfishersci.com |
| Acid Chlorides | e.g., Acetyl chloride | chemicalbook.comfishersci.com |
| Acid Anhydrides | e.g., Acetic anhydride | chemicalbook.comfishersci.com |
| Oxidizing Agents | Strong oxidizers | chemicalbook.com |
Waste Management and Disposal in Academic Settings
The disposal of this compound and its contaminated materials from academic laboratories must be managed as hazardous waste in compliance with all relevant federal, state, and local regulations. aksci.comzoro.com University Environmental Health & Safety (EH&S) departments provide specific guidelines and services for chemical waste disposal. pitt.edupitt.edu
Key Disposal Principles:
Do Not Dispose in General Waste: Under no circumstances should hazardous chemicals be discharged into the environment via sinks or as non-hazardous trash. pitt.edunorthwestern.edu Evaporation is not an acceptable method of disposal. northwestern.edu
Waste Collection: Collect chemical waste in sturdy, leak-proof containers that are compatible with the material. northwestern.edudartmouth.edu Containers must be kept sealed when not in use and be properly labeled with a hazardous waste tag provided by the institution's EH&S office. pitt.edudartmouth.edu
Segregation: Do not mix incompatible waste streams. northwestern.edu
Spill Cleanup: In the event of a spill, the material should be swept up, vacuumed, or absorbed with an inert material and placed into a suitable, labeled container for disposal. aksci.comchemicalbook.comfishersci.es Ensure adequate ventilation during cleanup. chemicalbook.com
Empty Containers: Empty containers that held this compound must be managed as hazardous waste. northwestern.edu They should be thoroughly rinsed, with the first rinsate collected as chemical waste. dartmouth.edu After rinsing, labels should be defaced or removed before the container is discarded according to institutional policy. northwestern.edu
Professional Disposal: The final disposal of the chemical waste must be handled by an approved and licensed waste disposal contractor, typically arranged by the university's EH&S department. aksci.com
Future Research and Applications of this compound: A Chemical Perspective
The amine compound this compound is emerging as a significant molecule in chemical research, with ongoing investigations into its synthesis, biological interactions, and potential applications. This article explores the future research directions and emerging applications of this compound, focusing on novel synthetic methodologies, structure-function relationship studies, computational design of new analogues, and its potential use in materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
